1-(4-(2-Phenoxyethyl)-1-piperazinyl)-1-phenyl-2-propanone dihydrochloride
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Overview
Description
1-(4-(2-Phenoxyethyl)-1-piperazinyl)-1-phenyl-2-propanone dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a phenoxyethyl group and a phenylpropanone moiety. The dihydrochloride form indicates that it is a salt with two hydrochloride ions, enhancing its solubility in water.
Preparation Methods
The synthesis of 1-(4-(2-Phenoxyethyl)-1-piperazinyl)-1-phenyl-2-propanone dihydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate 1-(2-Phenoxyethyl)piperazine. This intermediate is then reacted with 1-phenyl-2-propanone under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the formation of the dihydrochloride salt .
Chemical Reactions Analysis
1-(4-(2-Phenoxyethyl)-1-piperazinyl)-1-phenyl-2-propanone dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides
Scientific Research Applications
1-(4-(2-Phenoxyethyl)-1-piperazinyl)-1-phenyl-2-propanone dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(4-(2-Phenoxyethyl)-1-piperazinyl)-1-phenyl-2-propanone dihydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor or activator of specific pathways, leading to the desired biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems .
Comparison with Similar Compounds
1-(4-(2-Phenoxyethyl)-1-piperazinyl)-1-phenyl-2-propanone dihydrochloride can be compared with other similar compounds, such as:
1-(2-Phenoxyethyl)piperazine: This compound shares the phenoxyethyl group but lacks the phenylpropanone moiety.
1-Phenethyl-4-(2-phenoxyethyl)piperazine: Similar in structure but with different substituents on the piperazine ring.
N-(1-phenethyl-4-piperidinyl)propionanilide (fentanyl): Although structurally different, it shares some pharmacological properties
Properties
CAS No. |
65489-04-5 |
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Molecular Formula |
C21H28Cl2N2O2 |
Molecular Weight |
411.4 g/mol |
IUPAC Name |
1-[4-(2-phenoxyethyl)piperazin-1-yl]-1-phenylpropan-2-one;dihydrochloride |
InChI |
InChI=1S/C21H26N2O2.2ClH/c1-18(24)21(19-8-4-2-5-9-19)23-14-12-22(13-15-23)16-17-25-20-10-6-3-7-11-20;;/h2-11,21H,12-17H2,1H3;2*1H |
InChI Key |
OYBPDGSDHOLEBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1)N2CCN(CC2)CCOC3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
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